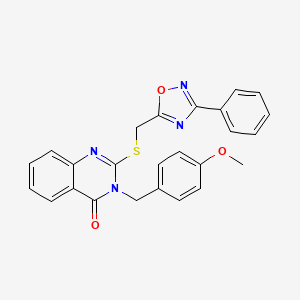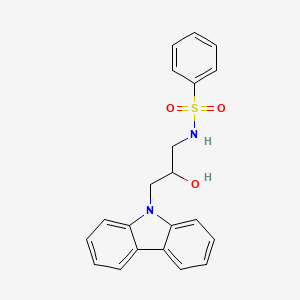
N-(3-(9H-カルバゾール-9-イル)-2-ヒドロキシプロピル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide: is a complex organic compound that features a carbazole moiety linked to a benzenesulfonamide group via a hydroxypropyl chain
科学的研究の応用
Chemistry: N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide is used in the synthesis of advanced materials, including polymers and organic semiconductors .
Biology and Medicine:
Industry: In the industrial sector, it can be used in the development of new materials with unique electronic properties, such as memristors for neuromorphic computing .
作用機序
Target of Action
It is known that the compound is used in the development of bistable memory devices , suggesting that its targets may be related to electrical properties and charge transport.
Mode of Action
The compound incorporates a carbazole heterocycle, which acts as a functional charge carrier transporting unit . This facilitates resistive switching by the applied voltage . The main physical mechanisms driving the resistive switching have been attributed to the electric field-induced reorientation of heterocycles, which modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .
Pharmacokinetics
As the compound is primarily used in the development of electronic devices
Result of Action
The compound exhibits rewriteable flash memory behavior with bistable conductivity . It demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V . The compound’s action results in a current ON/OFF ratio exceeding 100 , indicating its potential for use in memory devices.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide. Memory persistence is strengthened by the physical crosslinking caused by hydrogen bonds between amide and carbonyl groups in the aliphatic side chains . This physical network further enhances the thermal and mechanical stability of the compound in comparison to similar polymers , highlighting its potential as a suitable material for organic memory devices.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dioxane, and catalysts like RANEY® nickel for hydrogenation steps .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.
化学反応の分析
Types of Reactions: N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The hydroxypropyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or RANEY® nickel.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products depend on the specific reactions. For example, oxidation of the carbazole moiety can yield carbazole-3,6-dione, while reduction of the sulfonamide group can produce the corresponding amine derivatives.
類似化合物との比較
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: This compound shares the carbazole moiety and has similar electronic properties.
N-vinyl carbazole: Another carbazole derivative used in polymer synthesis.
Uniqueness: N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide is unique due to the presence of both a hydroxypropyl chain and a benzenesulfonamide group, which confer distinct chemical reactivity and potential for diverse applications.
特性
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-16(14-22-27(25,26)17-8-2-1-3-9-17)15-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,16,22,24H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPGWVGNAXVPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2,4-Difluorophenyl)ethyl]-4-(2-fluoropyridine-4-carbonyl)piperazine](/img/structure/B2448011.png)
![Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2448012.png)
![5-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2448014.png)
![6-Acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2448018.png)
![1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2448020.png)
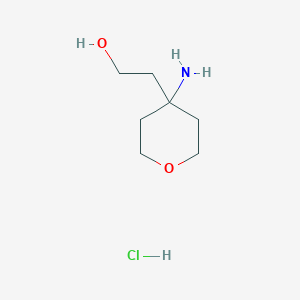
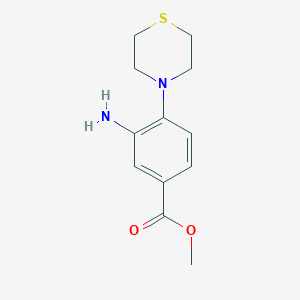
![2-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2448023.png)
![2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2448026.png)
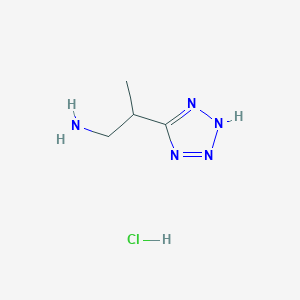
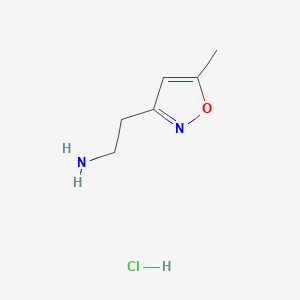
![1-(3-Chlorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2448032.png)
